molecular formula C21H31Cl2FN2O2 B2405354 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 50743-79-8

1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2405354
CAS No.: 50743-79-8
M. Wt: 433.39
InChI Key: IBBMEVXCWLCZMG-UHFFFAOYSA-N
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Description

1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex synthetic organic compound offered for research and development purposes. Its molecular structure integrates distinct pharmacologically relevant moieties, suggesting potential for investigation in several areas of medicinal chemistry. The compound features a para-fluorophenylpiperazine group, a common structural feature in ligands targeting various central nervous system receptors, particularly serotonin and dopamine receptors . This core is linked to a 1-ethynylcyclohexyloxy propanol chain, a structural motif that has been investigated in the synthesis of various bioactive esters and compounds . The presence of the dihydrochloride salt improves the compound's solubility and stability for in vitro research applications. While the specific biological profile of this compound requires further characterization by researchers, its structure indicates it may be of interest for probing receptor interactions and signal transduction pathways. Researchers can utilize this compound as a building block or reference standard in the design and synthesis of novel therapeutic agents. It is also a candidate for high-throughput screening campaigns to identify new lead compounds for conditions such as anxiety, depression, or other neurological disorders . All research must be conducted in compliance with local and national regulations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly not for human consumption.

Properties

IUPAC Name

1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2.2ClH/c1-2-21(10-4-3-5-11-21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-6-18(22)7-9-19;;/h1,6-9,20,25H,3-5,10-17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBMEVXCWLCZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H31Cl2FN2O2
  • Molecular Weight : 433.39 g/mol
  • IUPAC Name : 1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol; dihydrochloride
  • Purity : Typically around 95% .

Pharmacological Profile

This compound exhibits a range of biological activities that suggest its potential utility in various therapeutic areas:

1. Dopamine and Serotonin Receptor Interaction

Research indicates that derivatives of this compound interact with dopamine (DAT) and serotonin (SERT) transporters, showing high affinity for DAT and selectivity for SERT. This suggests its potential in treating neurological disorders such as depression and anxiety.

2. Antihypertensive and Anti-Ischemic Effects

Studies have demonstrated that related compounds exhibit antihypertensive properties and can be effective in preventing ischemic damage. This highlights the compound's potential in cardiovascular therapies.

3. Antimalarial Activity

The presence of hydroxy and fluorine groups in the chemical structure has been linked to significant antimalarial activity, inhibiting the growth of Plasmodium species. This opens avenues for further exploration in malaria treatment.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems, particularly through:

  • Inhibition of Transporters : The compound's interaction with DAT and SERT suggests it may alter neurotransmitter levels in synaptic clefts, thereby influencing mood and behavior.
  • Vasodilation : Its antihypertensive effects may be mediated through vasodilatory mechanisms, reducing vascular resistance and improving blood flow.

Case Studies

Several studies have explored the pharmacological effects of compounds similar to this compound:

StudyFindings
Liu et al. (2003)Identified high affinity for DAT and selectivity for SERT, indicating potential for neurological applications.
Devidi et al. (2003)Developed HPLC methods confirming the compound's efficacy in hypertensive models.
Mendoza et al. (2011)Demonstrated significant inhibition of Plasmodium growth, emphasizing antimalarial potential.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Features

Compound Name Piperazine Substituent Aryloxy/Alkyloxy Group Salt Form Notable Features Reference
Target Compound 4-Fluorophenyl 1-Ethynylcyclohexyloxy Dihydrochloride Enhanced solubility; rigid ethynyl group
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride 4-Methoxyphenyl 4-Chlorophenoxy Hydrochloride Chlorine may influence receptor binding
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride 2-Hydroxyethyl 2-Allylphenoxy Dihydrochloride Hydroxyethyl increases hydrophilicity
3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride 3-Chlorophenyl Diphenylmethyl Dihydrochloride Bulky diphenyl group for steric effects
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol 2-Methoxyphenyl 1-Naphthyloxy Free base Extended aromatic system for π-stacking

Piperazine Substituent Variations

  • 4-Methoxyphenyl (): Methoxy groups enhance electron density, which may alter receptor binding kinetics compared to fluorine .
  • 3-Chlorophenyl (): Chlorine’s larger atomic size and lipophilicity could influence steric interactions in hydrophobic pockets .

Aryloxy/Alkyloxy Group Differences

  • Allylphenoxy (): The allyl group offers synthetic versatility but may increase susceptibility to metabolic oxidation .
  • Naphthyloxy (): The naphthyl group enhances aromatic surface area, favoring interactions with flat receptor subpockets .

Salt Form and Solubility

  • The dihydrochloride salt in the target compound and improves aqueous solubility compared to free bases (e.g., ) .

Pharmacological Implications (Speculative)

  • Fluorophenyl-piperazine derivatives often target 5-HT1A or D2 receptors.
  • The ethynyl group’s rigidity might mimic transposed aromatic systems in known antipsychotics (e.g., ’s naphthyloxy group) .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride?

The synthesis of piperazine-containing compounds typically involves multi-step reactions. For analogs like this compound:

  • Step 1 : Coupling of the cyclohexyl ethynyl group to the propan-2-ol backbone via nucleophilic substitution under anhydrous conditions.
  • Step 2 : Introduction of the 4-(4-fluorophenyl)piperazine moiety using Buchwald-Hartwig amination or similar catalytic methods.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
    Optimization : Monitor reaction progress using HPLC or LC-MS, and adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio for amine coupling) to minimize byproducts. For purification, use column chromatography with gradients of ethyl acetate/hexane followed by recrystallization .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve stereochemistry and confirm bond angles/distances (e.g., mean C–C bond length = 0.002–0.004 Å, R factor < 0.06) .
  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6 as solvent) to verify substituent integration (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated within 1 ppm error) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Keep in sealed containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis.
  • Emergency response : For skin contact, wash with 10% ethanol followed by water. For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can researchers identify and validate pharmacological targets for this piperazine derivative?

  • In silico docking : Screen against GPCRs (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. Focus on piperazine interactions with receptor binding pockets (e.g., hydrogen bonding with Asp3.32 in 5-HT1A_{1A}) .
  • In vitro assays : Conduct radioligand binding assays (e.g., 3H^3H-spiperone for D2_2 receptors) at varying concentrations (1 nM–10 µM) to calculate IC50_{50} values. Validate selectivity via counter-screening against off-target receptors .

Q. What experimental frameworks are recommended to assess environmental fate and ecotoxicological impacts?

  • Environmental partitioning : Measure logP (octanol-water partition coefficient) via shake-flask method. Estimate bioaccumulation potential (BCF > 500 suggests high risk).
  • Degradation studies : Expose to simulated sunlight (λ > 290 nm) and analyze degradation products using GC-MS. Track half-life in soil/water matrices under OECD 307 guidelines .
  • Toxicity assays : Use Daphnia magna (EC50_{50} 48h) and algal growth inhibition tests (OECD 201/202). Compare results to regulatory thresholds (e.g., PNEC < 0.1 µg/L) .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

  • Methodological audit : Verify assay conditions (e.g., cell line viability, buffer pH, temperature). For example, serum-free media may reduce nonspecific binding in receptor assays.
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} variability) using random-effects models. Apply statistical tests (e.g., ANOVA) to identify outliers.
  • Cross-validation : Replicate conflicting results in orthogonal assays (e.g., compare radioligand binding vs. functional cAMP assays). Use structural analogs to isolate substituent-specific effects .

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